Ulapualide B
CAS No.: 100045-74-7
Cat. No.: VC20744444
Molecular Formula: C51H74N4O16
Molecular Weight: 999.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100045-74-7 |
---|---|
Molecular Formula | C51H74N4O16 |
Molecular Weight | 999.1 g/mol |
IUPAC Name | [(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate |
Standard InChI | InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+ |
Standard InChI Key | IRCDNHGYZIAYSJ-VYHRCCAKSA-N |
Isomeric SMILES | CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
SMILES | CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
Canonical SMILES | CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O |
Chemical Properties and Structure
Ulapualide B possesses a complex molecular structure with several distinctive features that contribute to its biological activity. The compound's chemical and physical properties are summarized in Table 1.
Mechanism of Action
Ulapualide B exerts its biological effects primarily through interaction with actin, a critical component of the cellular cytoskeleton. The compound's mechanism of action can be summarized in several key points that explain its potent cytotoxic effects.
Actin Binding and Microfilament Destabilization
The primary mechanism of Ulapualide B revolves around its ability to bind to actin filaments, which leads to microfilament destabilization. This interaction is crucial for its anticancer effects, as it can hinder the ability of cancer cells to migrate and proliferate. The binding occurs through a specific interaction between the aliphatic tail region of Ulapualide B and G-actin, where the compound acts as a molecular mimic of the actin-severing protein gelsolin . This irreversible binding disrupts the dynamic equilibrium between G-actin and F-actin, ultimately leading to cytoskeletal disorganization.
Synthetic Pathways and Research
The total synthesis of Ulapualide B has been a subject of extensive research due to its complex structure. Various synthetic pathways have been explored, with researchers focusing on optimizing yields and reducing the number of steps required for synthesis.
Synthetic Challenges
The structural complexity of Ulapualide B presents several challenges for total synthesis. The compound contains multiple stereogenic centers that must be correctly configured, as well as the characteristic tris-oxazole moiety that requires efficient methods for construction. Additionally, the macrocyclic core and the aliphatic tail must be connected with the appropriate stereochemistry. These challenges have prompted researchers to develop innovative synthetic approaches and methodologies.
Relationship to Other Ulapualides
Ulapualide B is part of a family of related compounds that share structural features and biological activities. Understanding the relationships between these compounds provides valuable context for studying Ulapualide B specifically.
Structural Comparisons
Ulapualide B (C51H74N4O16, MW 999.1 g/mol) is structurally related to Ulapualide A, with which it was originally co-isolated . More recently, Ulapualides C, D, and E have been isolated from the same natural source . All these compounds share the characteristic tris-oxazole moiety and aliphatic tail but differ in specific functional groups and stereochemistry. For instance, Ulapualide E (C50H72N4O16) was found to be 14 amu smaller than Ulapualide B, with the difference attributed to the presence of a hydroxy group rather than a methoxy group .
Comparative Biological Activity
Comparative studies of the ulapualides have provided insights into structure-activity relationships. Research on Ulapualides A, B, and C against cancer cell lines revealed that Ulapualides A and B were 2- to 4-fold more potent than Ulapualide C . Such comparisons help identify which structural features are essential for biological activity and which may be modified without significant loss of function.
Related Marine Toxins
The ulapualides are structurally and functionally related to other marine macrolides, including the mycalolides and kabiramides . These compounds all share a similar mode of action, binding to actin and disrupting cytoskeletal dynamics. Studies on these related compounds have provided valuable insights into the mechanism of action of the ulapualides, including Ulapualide B. For instance, research on kabiramide C demonstrated that modifications to specific regions of the molecule could potentially increase binding affinity to actin, suggesting similar opportunities might exist for optimizing Ulapualide B's activity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume